4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid
Overview
Description
4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid (DMDCA) is a brominated organic compound with a chemical structure composed of two cyclohexane rings and two carboxylic acid groups. It is a colorless solid, soluble in water and organic solvents, and has a molecular weight of 371.96 g/mol. DMDCA is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, and as a catalyst in organic reactions.
Scientific Research Applications
1. Structural Studies and Synthesis Applications
- Research has explored the structural properties of cyclohexane rings, including derivatives like 4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid. For instance, Desai, Hunter, and Saharia (1938) investigated the multiplanar forms of cyclohexane rings through bromination and subsequent reactions, providing insights into the stereochemistry of these compounds (Desai, Hunter, & Saharia, 1938). Similarly, studies by Desai, Hunter, and Saharia (1942) focused on the preparation of stereo-isomeric cyclohexane dicarboxylic acids, contributing to the understanding of cyclohexane ring structures and their derivatives (Desai, Hunter, & G. S. Sahariya, 1942).
2. Applications in Chemical Synthesis and Reactions
- The compound has been utilized in various chemical syntheses and reactions. For example, Hoffmann and Rabe (1984) described a synthesis process involving 4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid, highlighting its utility in organic synthesis (Hoffmann & Rabe, 1984). Additionally, Bellucci, Marioni, and Marsili (1972) investigated the bromination of cyclohexene derivatives, revealing important aspects of stereochemistry and reaction mechanisms (Bellucci, Marioni, & Marsili, 1972).
3. Environmental and Industrial Applications
- The compound's derivatives have been studied for their environmental and industrial applications. Dziwiński, Poźniak, and Lach (2017) explored the identification of new generation plasticizers, including cyclohexane dicarboxylic acid derivatives, using GC/MS and ESI/MS, which has implications for environmental safety and polymer flexibility (Dziwiński, Poźniak, & Lach, 2017).
4. Stereochemistry and Macrocyclization Research
- Research on the stereochemistry and macrocyclization involving cyclohexane dicarboxylic acid derivatives has been conducted. Shabanov, Gasanova, and Mamedov (2002) studied the stereochemistry of macrocyclization of cis-4-cyclohexene-1,2-dicarboxylic acid, providing insights into the formation of complex molecular structures (Shabanov, Gasanova, & Mamedov, 2002).
properties
IUPAC Name |
4,5-dibromo-3-methylcyclohexane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2O4/c1-3-6(9(14)15)4(8(12)13)2-5(10)7(3)11/h3-7H,2H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZDHSWWOYOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(C1Br)Br)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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